molecular formula C12H15BFNO3 B1442001 (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-26-6

(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1442001
CAS No.: 874289-26-6
M. Wt: 251.06 g/mol
InChI Key: AEPOPOPNJZJRMQ-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is likely to be a white or off-white solid, as is common with many boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring with a boronic acid group, a fluorine atom, and a piperidine carbonyl group attached to it .


Chemical Reactions Analysis

Boronic acids are known for their use in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo protodeboronation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other boronic acids. They are typically solid at room temperature, and they have the ability to form reversible covalent complexes with sugars, amines, and other compounds .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group, which is related to reactions involving piperidine, a component relevant to the structure of the compound . Their study provides insight into the reaction mechanisms that could be pertinent to synthesizing derivatives of boronic acids for various applications (Pietra & Vitali, 1972).

Drug Design and Medicinal Applications

Research on arylcycloalkylamines, including phenyl piperidines, has highlighted their significance in developing antipsychotic agents. This suggests potential pharmacological applications of related boronic acid derivatives in targeting D2-like receptors, hinting at the broader therapeutic potential of such compounds (Sikazwe et al., 2009).

Electrochemical Biosensors

Anzai (2016) reviewed the recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives. This research underscores the utility of PBA-modified electrodes in developing sensors for glucose and other biologically relevant molecules, suggesting potential applications of "(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid" in biosensor technology (Anzai, 2016).

Structure-Based Drug Discovery

Supuran (2017) discussed the advances in structure-based drug discovery involving carbonic anhydrase inhibitors, highlighting the role of boronic acids and derivatives in developing new therapeutic agents. This review illustrates the importance of boronic acids in medicinal chemistry and drug design, potentially including derivatives of "this compound" (Supuran, 2017).

Material Science and Engineering

Boronic acid derivatives, including those similar to "this compound," have found applications in materials science, particularly in the development of functional materials for medical diagnostics and treatment. The unique binding properties and stability of boronic acid compounds make them suitable for various applications, from drug delivery systems to diagnostic tools (Marfin et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to have a wide range of biological targets due to their ability to form reversible covalent bonds with proteins, particularly with enzymes that have hydroxyl groups in their active sites .

Mode of Action

The mode of action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The resulting compounds can then participate in various biochemical pathways, depending on their specific structures and functional groups.

Pharmacokinetics

Boronic acids and their derivatives are generally known for their good bioavailability and stability, making them attractive candidates for drug development .

Result of Action

The result of the action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and functional groups.

Action Environment

The action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Additionally, the stability of boronic acids and their derivatives can be influenced by factors such as pH and temperature .

Safety and Hazards

Like many chemical compounds, boronic acids should be handled with care. They may be harmful if swallowed and cause eye irritation . Always follow safety data sheet guidelines when handling chemical substances .

Future Directions

The use of boronic acids in organic synthesis and medicinal chemistry continues to be a vibrant field of research. Their unique properties make them valuable tools in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPOPOPNJZJRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697224
Record name [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-26-6
Record name [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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